N-(2-Pyrrolidinylethyl)carbamic acid, mesityl ester, hydrochloride
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Overview
Description
N-(2-Pyrrolidinylethyl)carbamic acid, mesityl ester, hydrochloride: is a chemical compound with a complex structure that includes a pyrrolidine ring, a carbamic acid moiety, and a mesityl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Pyrrolidinylethyl)carbamic acid, mesityl ester, hydrochloride typically involves the reaction of 2-pyrrolidinylethylamine with mesityl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamic acid moiety to its corresponding amine.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the mesityl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-Pyrrolidinylethyl)carbamic acid, mesityl ester, hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
- N-(2-Piperidinoethyl)carbamic acid, mesityl ester, hydrochloride
- N-(2-Morpholinoethyl)carbamic acid, mesityl ester, hydrochloride
Comparison: N-(2-Pyrrolidinylethyl)carbamic acid, mesityl ester, hydrochloride is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs with piperidine or morpholine rings. These differences can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Properties
CAS No. |
77985-31-0 |
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Molecular Formula |
C16H25ClN2O2 |
Molecular Weight |
312.83 g/mol |
IUPAC Name |
(2,4,6-trimethylphenyl) N-(2-pyrrolidin-1-ium-1-ylethyl)carbamate;chloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-12-10-13(2)15(14(3)11-12)20-16(19)17-6-9-18-7-4-5-8-18;/h10-11H,4-9H2,1-3H3,(H,17,19);1H |
InChI Key |
AVUYLWAJJZJFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC(=O)NCC[NH+]2CCCC2)C.[Cl-] |
Origin of Product |
United States |
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